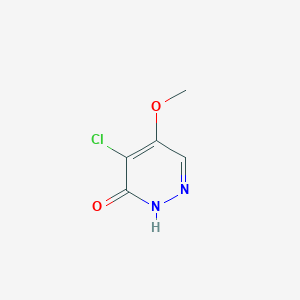

4-Chloro-5-methoxypyridazin-3(2H)-one

描述

Historical Context and Evolution of Pyridazinone Chemistry

The journey of pyridazine (B1198779) chemistry began with the first synthesis of the parent heterocycle, pyridazine, by Emil Fischer. wikipedia.org The parent pyridazine is a colorless liquid, isomeric with pyrimidine (B1678525) and pyrazine. wikipedia.org While naturally occurring pyridazines are rare, the synthetic derivatives have become a cornerstone of chemical research. wikipedia.org

In recent decades, interest in the chemistry of pyridazinone derivatives has surged due to their profound biological and agricultural significance. scholarsresearchlibrary.com The evolution of pyridazinone chemistry has seen a progression from the synthesis of simple monocyclic structures to the development of complex, polycyclic-fused systems. Researchers have successfully created derivatives such as pyrrolo[3,4-d]pyridazinones, azolo[d]pyridazinones, and tricyclic pyridazinones to explore and enhance their therapeutic potential. nih.govmdpi.comresearchgate.net This progression has expanded the chemical space and allowed for the fine-tuning of biological activity, making pyridazinones a subject of intensive, ongoing research. nih.gov

Prevalence of the Pyridazinone Scaffold in Biologically Active Molecules

The pyridazinone scaffold is a key constituent in a multitude of molecules exhibiting a broad spectrum of biological activities. nih.govbenthamdirect.com Its derivatives are among the most active classes of heterocyclic compounds. scholarsresearchlibrary.com The versatility of the pyridazinone ring allows for easy functionalization, which has enabled the design of novel agents for a wide range of therapeutic areas. sarpublication.com

These activities span from cardiovascular and anti-inflammatory effects to antimicrobial and anticancer properties. scholarsresearchlibrary.comekb.eg Several pyridazinone-containing drugs have reached clinical use, such as the cardiotonic agents Levosimendan and Pimobendan. scholarsresearchlibrary.comekb.eg The scaffold is also found in herbicides like Pyridate (B1679944), demonstrating its utility in agrochemicals as well. wikipedia.org The compound 4-Chloro-5-methoxypyridazin-3(2H)-one itself serves as a crucial intermediate in the synthesis of various pharmaceutically and agrochemically important molecules. mdpi.com

Below is a table summarizing the diverse biological activities associated with the pyridazinone core.

| Biological Activity | Description | Reference(s) |

| Anti-inflammatory | Derivatives have shown potent anti-inflammatory effects, with some acting as selective COX-2 or PDE4 inhibitors. | sarpublication.comtandfonline.comnih.gov |

| Analgesic | Certain pyridazinone compounds exhibit significant pain-relieving properties. | sarpublication.comtandfonline.com |

| Anticancer | The scaffold is present in molecules designed to inhibit cancer cell growth, targeting enzymes like tubulin polymerase and EGFR. | ekb.egmdpi.com |

| Cardiovascular | Includes cardiotonic, antihypertensive, antiplatelet, and vasodilator activities. | scholarsresearchlibrary.comekb.egacs.org |

| Antimicrobial | Compounds show activity against various bacteria and fungi. | sarpublication.comsarpublication.com |

| Antiviral | The pyridazinone moiety is part of molecules with antiviral properties, including activity against HIV-1. | scholarsresearchlibrary.comnih.gov |

| Anticonvulsant | Certain derivatives have been investigated for their potential to treat seizures. | scholarsresearchlibrary.comresearchgate.net |

| Antidiabetic | The scaffold has been explored for the development of new antidiabetic agents. | scholarsresearchlibrary.comresearchgate.net |

Overview of Research Trajectories for Pyridazinone Derivatives

Contemporary research on pyridazinone derivatives is dynamic and multifaceted, primarily focusing on the synthesis of novel compounds and the evaluation of their biological and therapeutic potential. nih.govbenthamdirect.com A significant research trajectory involves the design of derivatives that target specific enzymes or receptors with high selectivity to enhance efficacy and reduce side effects. This includes the development of selective phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases, dual COX/LOX inhibitors, and ligands for α-adrenoceptors. mdpi.comnih.govacs.org

A specific example of current synthetic research involves the target compound of this article, this compound. A study on its reaction with trifluoroethylation agents highlighted the complexities of its chemical behavior. mdpi.com Researchers attempted to synthesize 4-Chloro-5-methoxy-2-(β-Trifluoro)ethyl-3(2H)-pyridazinone, a key intermediate for pharmaceuticals. The study found that reacting 4-chloro-5-methoxy-3(2H)-pyridazinone with agents like MsOCH₂CF₃ or TfOCH₂CF₃ in polar aprotic solvents led to the formation of an intermediate oxonium salt. This intermediate generated both β-trifluoroethyl and methyl carbonium ions, resulting in a mixture of products, including the desired compound and methylated byproducts. This detailed investigation into reaction mechanisms is crucial for optimizing the synthesis of valuable, complex pyridazinone derivatives. mdpi.com

Other major research trends include:

Fused Heterocyclic Systems: There is a growing interest in synthesizing condensed heterocyclic systems that incorporate the pyridazinone ring, such as pyrrolo[1,2-b]pyridazines and other tricyclic structures. nih.govnih.gov These fused systems can offer improved chemical stability and pharmacokinetic properties. nih.gov

Nanotechnology: The development of nano-formulations of pyridazinone derivatives is being explored to overcome challenges like poor membrane penetration and to enhance bioavailability and targeted delivery. mdpi.com

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are continuously performed to understand how different substituents on the pyridazinone ring influence biological activity, guiding the rational design of more potent and selective molecules. benthamdirect.com

属性

IUPAC Name |

5-chloro-4-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZFURZANOKZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356117 | |

| Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-43-0 | |

| Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methoxy-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 4 Chloro 5 Methoxypyridazin 3 2h One

Synthetic Routes to 4-Chloro-5-methoxypyridazin-3(2H)-one

The primary synthetic route to this compound hinges on the construction of a di-chlorinated pyridazinone precursor, which is then selectively methoxylated.

Precursor Synthesis and Methodologies

The synthesis of the target compound is critically dependent on the successful preparation of key precursors, most notably dichloropyridazinone intermediates.

A common and effective method for the synthesis of the key intermediate, 4,5-dichloropyridazin-3(2H)-one, involves the cyclocondensation reaction of mucochloric acid with hydrazine (B178648). nih.gov This reaction provides a direct route to the dichlorinated pyridazinone core. For instance, the reaction of mucochloric acid with hydrazine hydrate (B1144303) in an acidic medium can yield 4,5-dichloro-3-pyridazone. One documented procedure involves the reaction of mucochloric acid and hydrazine, which resulted in a 69% yield of the desired 4,5-dichloro-3-pyridazone. nih.gov

In a related synthesis, a substituted dichloropyridazinone, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, was synthesized by refluxing mucochloric acid with 4-methylphenyl hydrazine in diluted sulfuric acid for two hours, achieving a high yield of 96%. researchgate.net This highlights the versatility of using substituted hydrazines to introduce diversity at the N2 position of the pyridazinone ring. The general reaction is depicted below:

Figure 1: General synthesis of 4,5-dichloropyridazin-3(2H)-one derivatives.

An alternative approach to pyridazinone synthesis involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by cyclization of the resulting β-aroylpropionic acid with hydrazine hydrate. google.com

The primary precursors and their resulting intermediates are summarized in the table below.

| Precursor 1 | Precursor 2 | Intermediate |

| Mucochloric acid | Hydrazine hydrate | 4,5-dichloropyridazin-3(2H)-one |

| Mucochloric acid | p-methylphenyl hydrazine | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one |

| Maleic anhydride | Hydrazine hydrate | Maleic hydrazide |

Chlorination and Methoxylation Reactions at the Pyridazinone Core

With the dichloropyridazinone intermediate in hand, the subsequent steps involve carefully controlled chlorination and methoxylation to achieve the desired this compound.

The key to synthesizing this compound lies in the regioselective methoxylation of the 4,5-dichloropyridazin-3(2H)-one precursor. The two chlorine atoms at the C4 and C5 positions exhibit different reactivities, allowing for selective substitution. The chlorine at the C5 position is generally more susceptible to nucleophilic attack.

The synthesis of related compounds demonstrates this principle. For instance, the reaction of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic or cyclic amines in the presence of cesium carbonate in acetonitrile (B52724) leads to the selective substitution of the chlorine atom at the C5 position. researchgate.net A similar approach can be employed for methoxylation. The reaction of 4,5-dichloropyridazin-3(2H)-one with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent is expected to yield this compound. The use of a mild base and controlled reaction conditions is crucial to favor the mono-substitution product and prevent the formation of the di-methoxy derivative.

The regioselectivity of nucleophilic substitution on the pyridazinone ring is influenced by the electronic effects of the substituents already present on the ring. saskoer.ca The presence of the carbonyl group at C3 and the nitrogen atoms in the ring activates the C4 and C5 positions towards nucleophilic attack.

Several factors can influence the yield and purity of the final product. In the synthesis of the dichloropyridazinone precursor, the reaction conditions, such as temperature and reaction time, need to be optimized to maximize the yield and minimize the formation of by-products. wur.nl For instance, a comparison of methods for a similar synthesis showed that refluxing for 2 hours in diluted sulfuric acid was superior in terms of time and yield compared to reacting at 100°C for 24 hours in aqueous sodium hydroxide. researchgate.net

Purification of the intermediates and the final product is essential to obtain a high-purity compound. Common purification techniques for pyridazinone derivatives include recrystallization and column chromatography. researchgate.netmdpi.com The choice of solvent for recrystallization is critical and is often determined empirically. For example, recrystallization from a petroleum ether/diethyl ether mixture has been used to purify a related 4-chloro-5-amino-pyridazinone derivative. researchgate.net Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and assessing the purity of the product. researchgate.net

For the methoxylation step, controlling the stoichiometry of the methoxide reagent is critical to ensure mono-substitution and avoid the formation of the di-methoxylated product. The presence of impurities in the starting materials can also negatively impact the yield and purity of the final product. researchgate.net

The following table summarizes key research findings related to the synthesis of pyridazinone derivatives.

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Precursor Synthesis | Mucochloric acid, p-methylphenyl hydrazine | Diluted H2SO4 (3M), reflux 2h | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | 96% | researchgate.net |

| Derivatization | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, Substituted amine | Cs2CO3, Acetonitrile, reflux 1.5-2.5h | 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one | 67-90% | researchgate.net |

| Precursor Synthesis | Mucochloric acid, Hydrazine | - | 4,5-dichloro-3-pyridazone | 69% | nih.gov |

Advanced Synthetic Methodologies and Chemical Transformations

The chemical reactivity of this compound is dominated by the interplay of its key functional groups: the chlorinated pyridazinone core, the methoxy (B1213986) group, and the reactive nitrogen atoms of the heterocyclic ring. This section details sophisticated synthetic strategies employed to functionalize this molecule, paving the way for the creation of new chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions of Halopyridazinones

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of a chlorine atom on the pyridazinone ring makes this compound an excellent substrate for such transformations.

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to halopyridazinones. This reaction is particularly valuable for introducing aryl and heteroaryl moieties at the C4 position of the pyridazinone ring. Research has shown that even chloro derivatives can participate effectively in these coupling reactions. nih.gov The synthesis of 4-aryl-5-methoxypyridazin-3(2H)-ones from this compound and various arylboronic acids proceeds in good to excellent yields, demonstrating the versatility of this method. organic-chemistry.org

A typical Suzuki-Miyaura reaction involving a halopyridazinone utilizes a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium bicarbonate. wikipedia.org The reaction conditions are generally mild, making this a highly functional group tolerant approach.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halopyridazinones

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Water | >99 | wikipedia.org |

| 2-Formylphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | organic-chemistry.org |

Note: Specific yield for the reaction with 2-formylphenylboronic acid was not provided in the cited source.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods have been explored for the derivatization of halopyridazinones. These include the Heck, Stille, and Sonogashira couplings, which allow for the introduction of alkenyl, organotin, and alkynyl groups, respectively.

The Heck reaction involves the coupling of an organic halide with an alkene. organic-chemistry.org While specific examples with this compound are not extensively documented, the general applicability of the Heck reaction to heteroaryl chlorides suggests its potential for vinylation at the C4 position. wikipedia.org

The Stille coupling utilizes organostannanes as coupling partners. frontiersin.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net

The Sonogashira coupling provides a powerful tool for the synthesis of alkynyl-substituted pyridazinones by reacting the chloropyridazinone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Table 2: Overview of Other Cross-Coupling Reactions on Halogenated Heterocycles

| Coupling Reaction | Coupling Partner | Catalyst System | General Applicability |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Vinylation of aryl/heteroaryl halides organic-chemistry.orgwikipedia.org |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C bond formation with high functional group tolerance organic-chemistry.orgfrontiersin.org |

| Sonogashira | Terminal Alkyne | Pd catalyst and Cu(I) co-catalyst | Synthesis of alkynyl derivatives organic-chemistry.org |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the pyridazinone ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

N-Alkylation is typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base. mdpi.com The choice of base and solvent can influence the regioselectivity of the reaction, leading to either N-1 or N-2 alkylation. Studies on related pyridone systems have shown that bases like potassium carbonate in DMF can promote N-alkylation. researchgate.net A metallaphotoredox approach using a copper catalyst has also been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides under mild, room temperature conditions. elsa-biotech.com

N-Acylation introduces an acyl group onto the nitrogen atom, typically by reaction with an acyl chloride or anhydride. These reactions can be facilitated by a base such as triethylamine. For less reactive systems, stronger conditions involving deprotonation with a strong base like sodium hydride followed by the addition of the acyl chloride may be necessary.

Table 3: Conditions for N-Alkylation and N-Acylation of Pyridazinone and Related Heterocycles

| Reaction | Reagent | Base/Catalyst | Solvent | General Outcome | Reference |

| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF | N-alkylation | researchgate.net |

| N-Alkylation | Alkyl Bromide | Cu(II) salt / photoredox | MeCN | N-alkylation | elsa-biotech.com |

| N-Acylation | Acyl Chloride | Triethylamine | Not Specified | N-acylation | |

| N-Acylation | Acyl Chloride | NaH | DMF/THF | N-acylation |

Modifications at the Methoxy and Chloro Positions

The methoxy and chloro substituents on the pyridazinone ring are key handles for further derivatization, primarily through nucleophilic substitution reactions.

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNA_r) , particularly at the C4 position bearing the chloro group. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.

Reactions with amines lead to the formation of 4-amino-5-methoxypyridazin-3(2H)-one derivatives. libretexts.org These reactions are often carried out by heating the chloropyridazinone with the desired amine, sometimes in the presence of a base. The reactivity of the amine and the reaction conditions determine the outcome of the substitution.

The methoxy group at the C5 position can also be susceptible to nucleophilic displacement, although generally under harsher conditions than the C4-chloro group. For instance, reaction with sodium methoxide can lead to substitution at the chloro position or, in some cases, can affect the methoxy group as well. The reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents under certain conditions can lead to unexpected products due to the reactivity of the methoxy group.

Table 4: Nucleophilic Aromatic Substitution on 4-Chloropyridazinones

| Nucleophile | Reagent | Conditions | Product | Reference |

| Amine | Primary/Secondary Amine | Heat | 4-Aminopyridazinone derivative | libretexts.org |

| Alkoxide | Sodium Methoxide | Methanol | Methoxy substitution product | |

| Thiol | Thiol | K₂CO₃ | DMAc | Thioether derivative |

Hydrolysis and Ether Cleavage

The ether linkage in this compound, specifically the C5-methoxy group, is generally stable due to the high chemical inertness of ethers. wikipedia.org Cleavage of this C-O bond requires harsh conditions, typically involving treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The reaction proceeds via an acid-catalyzed nucleophilic substitution. wikipedia.org The first step involves the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a much better leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophile, such as the iodide or bromide ion from the acid, attacks the methyl carbon. masterorganicchemistry.com Given that this involves a methyl group, the reaction follows a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.comlibretexts.org The nucleophilic attack on the methyl group displaces the protonated pyridazinone moiety, yielding a methyl halide and the corresponding 4-chloro-5-hydroxypyridazin-3(2H)-one. If an excess of the hydrohalic acid is used, the newly formed hydroxyl group on the pyridazinone ring could potentially undergo further reactions, although the reactivity of this specific hydroxyl group would be influenced by the electronic nature of the heterocyclic ring.

Cyclocondensation Reactions to Form Fused Pyridazinone Systems

The pyridazinone ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of two or more functional groups on different molecules to form a new ring. While specific examples starting directly from this compound are not extensively detailed, analogous structures are used to create fused systems like pyrido[3,4-d]pyridazines. For instance, the synthesis of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one involves the construction of a pyridine (B92270) ring fused to a pyridazine (B1198779) core, demonstrating a key strategy in medicinal chemistry to develop novel bioactive compounds. nih.gov Such strategies highlight the potential of this compound as a key intermediate for building libraries of fused heterocyclic compounds.

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. This approach is widely used for synthesizing complex heterocyclic molecules. sharif.educore.ac.uk For example, polysubstituted pyridines can be prepared via a one-pot three-component cyclocondensation process. core.ac.uk Similarly, various imidazole (B134444) and diketopiperazine derivatives are accessible through one-pot multicomponent reactions. sharif.edumdpi.com While the principles of one-pot synthesis are well-established for many heterocyclic systems, specific literature detailing a one-pot synthesis for this compound itself is not prominently available. However, its role as a key intermediate suggests its potential utility in streamlined, multi-step syntheses of more complex derivatives.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Proposed Reaction Mechanisms for Key Transformations

A key transformation involving this compound is its N-alkylation. A detailed mechanistic study was conducted on its reaction with trifluoroethylation agents (RCH₂CF₃ where R is a leaving group). The goal was to synthesize 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone. The proposed mechanism suggests that the reaction proceeds through the formation of a key oxonium salt intermediate. This intermediate is generated when the trifluoroethylating agent reacts with the methoxy group at the C-5 position. This highly reactive oxonium salt can then serve as a source for both β-trifluoroethyl and methyl carbocations, which act as alkylating agents. The β-trifluoroethyl carbocation can react with the starting pyridazinone at the N-2 position to furnish the desired product.

Investigation of Byproduct Formation and Mitigation Strategies

During the synthesis of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone, the formation of significant byproducts was observed, complicating the reaction outcome. These byproducts were identified as 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone and 4-chloro-2-methyl-5-(β-trifluoroethoxy)-3(2)-pyridazinone. The formation of these unintended products is directly linked to the reactivity of the proposed oxonium salt intermediate.

The distribution of the desired product versus the byproducts was found to be highly dependent on the reaction conditions, including the choice of trifluoroethylating agent, the base, and the solvent.

Table 1: Effect of Reaction Conditions on Product Distribution

| Entry | Alkylating Agent | Base | Solvent | Product(s) and Yield(s) |

| 1 | MsOCH₂CF₃ | K₂CO₃ | HMPA | 4-chloro-2-methyl-5-(β-trifluoroethyl)-3(2H)-pyridazinone (65%) |

| 2 | MsOCH₂CF₃ | K₂CO₃ | DMF | 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone (40%) |

| 3 | MsOCH₂CF₃ | NaH | DMF | Mixture of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone and 4-chloro-2-methyl-5-(β-trifluoroethyl)-3(2H)-pyridazinone |

| 4 | TfOCH₂CF₃ | NaH | DMF | 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone (40%) and 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone (25%) |

This table is based on data from a study on the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents.

Mitigation of these byproducts requires careful optimization of reaction parameters. For example, using sodium hydride (NaH) as the base in dimethylformamide (DMF) with trifluoroethyl triflate (TfOCH₂CF₃) allowed for the formation of the desired product, albeit alongside the N-methylated byproduct.

Methyl Group Migration Phenomena

A particularly noteworthy aspect of the byproduct formation is the occurrence of methyl group migration. The proposed mechanism explains this phenomenon through the oxonium salt intermediate. This intermediate can facilitate an intermolecular methyl carbocation migration, where the methyl group is transferred from the oxonium salt to the N-2 position of a starting pyridazinone molecule, yielding 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone.

Furthermore, an intramolecular migration can also occur. The oxonium intermediate can rearrange, leading to the migration of the methyl carbocation from the oxygen at the C-5 position to the nitrogen at the N-2 position of another intermediate species. This pathway results in the formation of 4-chloro-2-methyl-5-(β-trifluoroethoxy)-3(2)-pyridazinone. This methyl migration highlights the complex reactivity of the pyridazinone system under specific alkylating conditions.

Role of Oxonium Salts as Intermediates

The formation of the pyridazinone ring often involves the cyclization of a linear precursor. In the synthesis starting from materials like mucochloric acid, an oxonium salt intermediate is postulated to play a crucial role. The reaction of an ether with a strong acid can lead to the formation of an oxonium ion, which is a key step in many organic transformations. elsa-biotech.com In the context of pyridazinone synthesis, the intramolecular cyclization process can be facilitated by the generation of an oxonium species, which acts as a highly reactive electrophile, promoting the ring-closing step to form the heterocyclic core. This mechanism is particularly relevant in acid-catalyzed cyclization-dehydration sequences common in the synthesis of various heterocycles. mdpi.com

Green Chemistry Principles in Pyridazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. researchgate.netnih.gov In the context of pyridazinone synthesis, several green approaches have been explored. These include the use of safer solvents, microwave-assisted synthesis, and solvent-free reaction conditions. mdpi.comasianpubs.orgnih.gov

The use of alternative and greener solvents is a key aspect of sustainable chemistry. youtube.comfao.org For instance, polyethylene (B3416737) glycol (PEG)-400 has been successfully employed as a green solvent for the synthesis of substituted pyridazin-3(2H)-ones. nih.gov This approach often allows for easier product isolation without the need for column chromatography, making the process more efficient and environmentally benign. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgnih.govtandfonline.com The synthesis of various pyridazinone derivatives, including those with fused ring systems, has been efficiently achieved using microwave irradiation. asianpubs.orgtandfonline.com This technique not only enhances reaction rates but also aligns with the green chemistry principle of energy efficiency.

Solvent-free or neat reaction conditions represent another significant green chemistry approach. researchgate.net Performing reactions without a solvent minimizes waste and can lead to simpler work-up procedures. Grinding and mechanochemical methods are examples of solvent-free techniques that have been applied to the synthesis of pyridazinone derivatives, offering an eco-friendly alternative to traditional solution-phase chemistry. asianpubs.org

Below is a table summarizing some green chemistry approaches applied to pyridazinone synthesis:

| Green Chemistry Approach | Specific Method | Advantages | Reference |

| Use of Green Solvents | Polyethylene glycol (PEG)-400 | Avoids hazardous solvents, simplifies product isolation. | nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, higher yields, energy efficiency. | asianpubs.orgtandfonline.com |

| Solvent-Free Synthesis | Grinding/Mechanochemistry | Minimizes waste, simplified work-up. | asianpubs.org |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing the environmental footprint of these important chemical entities.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Methoxypyridazin 3 2h One Derivatives

Influence of Substituent Modifications on Biological Activity

The biological activity of pyridazinone derivatives can be finely tuned by altering the substituents at different positions of the heterocyclic ring. The electronic and steric properties of these substituents play a pivotal role in the molecule's interaction with its biological target.

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification. The nature of the substituent at this position significantly influences the compound's pharmacological profile.

Hydrogen Bonding Capability: Research on pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors has shown that a hydrogen bond donor at the N-2 position (i.e., an unsubstituted NH) is optimal for affinity to the PDE4B isoform. nih.gov

Alkyl and Aryl Substituents: The introduction of N-methyl or N-benzyl groups at this position led to a decrease in potency compared to the unsubstituted analog, suggesting that bulky hydrophobic groups may be detrimental to activity in this specific series. nih.gov

Acetamide (B32628) Side Chains: In other series, the presence of an acetamide side chain linked to the N-2 nitrogen was found to enhance analgesic and anti-inflammatory actions, indicating that different side chains can introduce favorable interactions. sarpublication.com

Table 1: Influence of N-2 Substituents on PDE4B Inhibition Data synthesized from studies on related pyridazinone scaffolds.

| Base Scaffold | N-2 Substituent (R₂) | Relative Potency | Reference |

|---|---|---|---|

| 4-(Indol-3-yl)-6-methylpyridazin-3(2H)-one | H | Optimal | nih.gov |

| 4-(Indol-3-yl)-6-methylpyridazin-3(2H)-one | CH₃ | Reduced | nih.gov |

The chlorine atom at the C-4 position is a defining feature of the lead compound. As a halogen, it influences the molecule's lipophilicity and electronic distribution, which are critical for its pharmacokinetic and pharmacodynamic properties. nih.goveurochlor.org

Regioselective Substitution: In related heterocyclic systems like 2,4-dichloroquinazolines, the C-4 chlorine is more susceptible to nucleophilic aromatic substitution than a chloro group at the C-2 position. mdpi.com This reactivity allows for the selective introduction of various substituents, such as anilino groups, to explore the SAR. mdpi.com

Core Nucleus Contribution: In a study of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the 4-chloro-pyridazinone core was essential for the observed anticancer activity. cbijournal.com This suggests that while modifications at other positions are important for tuning activity, the C-4 chloro group is a key component of the pharmacophore. The non-reactive nature of the chlorine atom in many scaffolds contributes to biological activity through steric and electronic effects. nih.gov

The methoxy (B1213986) group at the C-5 position offers another handle for structural modification to modulate biological activity.

Replacement with Amino Groups: A study involving 4-chloro-2-p-tolyl-(2H)-pyridazin-3-one derivatives demonstrated that substituting the C-5 position with various cyclic and acyclic amino groups plays a crucial role in determining the compounds' anticancer potency. cbijournal.com For instance, derivatives with specific amino substituents showed significant cytotoxicity against various cancer cell lines. cbijournal.com

Contribution to Activity: In a series of pyridazinone derivatives investigated for anti-inflammatory activity, the 5-methoxy group was part of the lead structure, highlighting its importance for the observed biological effect. nih.gov

Table 2: Effect of C-5 Amino Substituents on Anticancer Activity Based on 4-chloro-2-p-tolyl-(2H)-pyridazin-3-one scaffold.

| C-5 Substituent | Target Cell Line | Cytotoxic Activity (% Inhibition) | Reference |

|---|---|---|---|

| Piperidin-1-yl | HEP3BPN 11 | 76.78 | cbijournal.com |

| 4-Methylpiperazin-1-yl | HEP3BPN 11 | 79.04 | cbijournal.com |

| 4-Methylpiperazin-1-yl | MDA 453 | 73.09 | cbijournal.com |

The C-6 position of the pyridazinone ring provides a key site for introducing diversity to influence biological activity.

Aryl Substituents: The introduction of a phenyl group at the C-6 position has been a successful strategy in developing potent inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov

Impact on Analgesic Activity: In a series of pyridazinone derivatives, a 6-(4-methoxyphenyl) substituent was found to be beneficial for analgesic activity, highlighting the electronic influence of the substituent at this position. sarpublication.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely applied to nitrogen heterocycles like pyridazinones to guide the rational design of more potent analogs and to understand the underlying mechanisms of action. researchgate.netnih.gov

QSAR models are built using various molecular descriptors that quantify the physicochemical properties of the molecules. The selection of appropriate descriptors is critical for developing a robust and predictive model. For nitrogen heterocycles, a diverse range of descriptors is often employed. tiu.edu.iqtandfonline.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and partial charges on individual atoms. nih.govresearchgate.net These are crucial for modeling interactions involving electrostatic forces or charge transfer.

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, van der Waals volume, and the frequency of occurrence of specific atoms at defined topological distances (e.g., fdonH2B, which is the frequency of a hydrogen donor atom at a specific bond distance). nih.govtiu.edu.iqtandfonline.com

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a classic descriptor used to model the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Thermodynamic Descriptors: Properties like polarizability and solvent-accessible surface area are used to model the intermolecular forces and the interaction of the molecule with its solvent environment. nih.govresearchgate.net

Table 3: Common Computational Descriptors in QSAR Studies of Heterocycles

| Descriptor Class | Specific Examples | Relevance | References |

|---|---|---|---|

| Electronic | HOMO/LUMO energy, Electronegativity, Partial Atomic Charges | Models electrostatic interactions and reactivity. | nih.govresearchgate.net |

| Steric/Topological | Molecular Weight, Van der Waals Volume, Atom-pair frequencies | Describes molecular size, shape, and branching. | nih.govtiu.edu.iqtandfonline.com |

| Hydrophobicity | Octanol-water partition coefficient (logP) | Quantifies lipophilicity, affecting absorption and distribution. | nih.gov |

| Thermodynamic | Polarizability, Solvent Accessible Surface Area (SASA) | Relates to intermolecular forces and solvation. | nih.govresearchgate.net |

By developing QSAR models based on these descriptors, researchers can predict the activity of novel, unsynthesized pyridazinone derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of compounds with their biological activities. For pyridazinone derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents and guiding the synthesis of new, more potent analogs. researchgate.netnih.govmdpi.com

One study focused on pyridazinone derivatives as acetylcholinesterase (AChE) inhibitors, a target for Alzheimer's disease treatment. researchgate.net By calculating various physicochemical parameters and performing regression analysis, a QSAR equation was developed. This model indicated that substitutions on the phenylsulfonyl ring, such as with a trifluoromethyl (CF3) group, could enhance anti-AChE activity. researchgate.net

In the context of vasorelaxant activity, 3D-QSAR pharmacophore and molecular docking studies were performed on newly synthesized pyridazin-3-one derivatives. nih.gov These models helped to evaluate the potential activity of the compounds and their binding affinities to the hypothesized biological receptor. Such predictive models are crucial for constructing a comprehensive understanding of the structure-activity relationships within a series of compounds. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach has been successfully applied to pyridazinone derivatives to understand their interactions with biological targets and to optimize lead compounds. nih.govacs.orgnih.gov

A study on pyridazinone derivatives with affinity for α1- and α2-adrenoceptors led to the generation of a pharmacophore model for α1-antagonist activity. acs.org The model, which consisted of a positive ionizable portion, three hydrophobic features, and a hydrogen bond acceptor group, showed a high correlation with the experimental data and was able to predict the affinities of both the training set and external compounds. acs.org This model rationalized the observed SAR and highlighted the importance of features like an ortho substituent on the arylpiperazine moiety. acs.org

Inverse virtual screening based on pharmacophore models has also been used to explore new potential targets for pyridazinone-based compounds. nih.gov This "drug repurposing" strategy can identify new therapeutic applications for existing chemical scaffolds. For a library of pyridazinone-based molecules, this approach suggested aspartate aminotransferase as a potential new target. nih.gov

The key features of a pharmacophore model for α1-adrenoceptor antagonist pyridazinone derivatives are presented in the table below.

| Pharmacophore Feature | Description | Reference |

| Positive Ionizable Portion | A region capable of carrying a positive charge | acs.org |

| Hydrophobic Features (3) | Non-polar regions that interact with hydrophobic pockets of the receptor | acs.org |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond | acs.org |

Conformational Analysis and its Impact on Activity

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target and elicit a response. Conformational analysis of pyridazinone derivatives helps to understand how their structural flexibility or rigidity influences their biological activity.

For example, the introduction of a degree of conformational freedom between the pyridazinone scaffold and a heterocyclic moiety was investigated for its effect on potency and selectivity for PDE4. nih.gov This suggests that controlling the conformational landscape of these molecules is a key aspect of designing more effective inhibitors.

While specific conformational analysis studies on 4-Chloro-5-methoxypyridazin-3(2H)-one are not widely available, related structures provide some insights. In the crystal structure of a derivative, 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, the pyridazine (B1198779) ring is nearly perpendicular to the attached oxadiazole ring, with a dihedral angle of 88.66 (14)°. This fixed conformation in the solid state can provide a starting point for computational studies of its conformational preferences in solution and at the active site of a biological target.

Computational Chemistry and Molecular Modeling of 4 Chloro 5 Methoxypyridazin 3 2h One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which are crucial for understanding reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Such studies on pyridazinone derivatives offer valuable insights into their stability, reactivity, and potential as bioactive agents. researchgate.net For instance, DFT calculations have been successfully employed to analyze the molecular geometry and electronic characteristics of analogous compounds like 4,5-dichloropyridazin-3(2H)-one. jocpr.comresearchgate.net These studies typically utilize basis sets such as B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. jocpr.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

For the analogous compound, 4,5-dichloropyridazin-3(2H)-one, DFT calculations have determined the energies of these frontier orbitals. jocpr.comresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required for electronic excitation. nih.gov The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for a Pyridazinone Analogue (Data based on 4,5-dichloropyridazin-3(2H)-one)

| Orbital | Energy (eV) |

| HOMO | -7.24 |

| LUMO | -1.78 |

This interactive table provides the calculated frontier molecular orbital energies for 4,5-dichloropyridazin-3(2H)-one, a structural analogue of 4-Chloro-5-methoxypyridazin-3(2H)-one. The values are indicative of the electronic character of the pyridazinone ring system.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. libretexts.org These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing varying charge densities. Typically, red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net

In studies of 4,5-dichloropyridazin-3(2H)-one, the MEP map reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as a likely site for electrophilic interaction. jocpr.comresearchgate.net Conversely, regions of positive potential are observed around the hydrogen atoms. For this compound, it can be inferred that the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridazine (B1198779) ring would also represent electron-rich centers.

The HOMO-LUMO energy gap (ΔE) is a crucial quantum chemical parameter that reflects the chemical reactivity of a molecule. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap is associated with higher reactivity and lower kinetic stability.

For the analogue 4,5-dichloropyridazin-3(2H)-one, the calculated HOMO-LUMO gap provides a quantitative measure of its electronic stability. jocpr.comresearchgate.net This value is instrumental in comparing the reactivity of different pyridazinone derivatives.

Table 2: Calculated Energy Gap for a Pyridazinone Analogue (Data based on 4,5-dichloropyridazin-3(2H)-one)

| Parameter | Value (eV) |

| HOMO-LUMO Gap (ΔE) | 5.46 |

This interactive table displays the calculated HOMO-LUMO energy gap for 4,5-dichloropyridazin-3(2H)-one. A larger gap generally correlates with greater molecular stability.

Conformational Analysis and Energy Minimization

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. By calculating the potential energy for different conformers, the lowest energy (ground-state) structure can be determined. This is a critical step before further computational analysis, such as molecular docking, as the molecular conformation can significantly influence its interactions with biological targets. For flexible molecules, identifying the global minimum energy conformation is essential for accurate modeling. While specific conformational analysis data for this compound is not available, such studies on similar heterocyclic systems often employ DFT methods to optimize the geometry and ensure that the resulting structure corresponds to a true energy minimum on the potential energy surface. sci-hub.se

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is extensively used in drug discovery to understand how a ligand, such as a pyridazinone derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

While specific molecular docking studies for this compound are not detailed in the literature, research on analogous pyridazinone-containing compounds demonstrates their potential to bind to various biological targets. acs.orgnih.gov These studies reveal the types of interactions that govern the binding affinity, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org The insights gained from docking simulations can guide the design of new derivatives with improved potency and selectivity. For instance, docking studies on other heterocyclic compounds have successfully identified key amino acid residues within the active site of an enzyme that are crucial for binding. acs.orgnih.gov

Ligand-Protein Interaction Analysis with Biological Targets

Molecular docking studies are crucial for elucidating the binding modes of pyridazinone derivatives within the active sites of various protein targets. These studies have provided insights into the key interactions that govern their biological activities.

Pyridazinone derivatives have been investigated as inhibitors for a range of biological targets, including:

Tyrosine Kinases: Receptors like c-Met, EGFR, and VEGFR-2 are key targets in cancer therapy. nih.gov Docking studies have shown that the planar quinazoline (B50416) ring system, related to the pyridazinone core, can interact with the kinase active site through hydrogen bonds and hydrophobic interactions. nih.gov For instance, certain 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives have been identified as potent, ATP-competitive inhibitors of c-Met tyrosine kinase.

Bacterial Enzymes: In the search for new antibiotics, pyridazinone derivatives have been docked against bacterial proteins. For example, against a Staphylococcus aureus protein (PDB ID: 1JIJ), a pyridazinone derivative showed a docking score of -7.31 kcal/mol, while against a Pseudomonas aeruginosa protein (PDB ID: 2UV0), the score was -5.69 kcal/mol. mdpi.com These interactions are critical for their antibacterial activity.

Other Enzymes and Receptors: The pyridazinone scaffold has been explored for its potential to inhibit cyclooxygenase 2 (COX-2), phosphodiesterase type 4 (PDE4), and other targets associated with inflammation. nih.gov Additionally, they have been studied as ligands for N-formyl peptide receptors (FPR) which modulate inflammatory responses. nih.gov

A computational analysis of amiloride (B1667095) analogues, which share some structural similarities with substituted pyridazinones, as inhibitors of Coxsackievirus B3 RNA polymerase (3Dpol) highlighted the importance of specific substitutions for inhibitory activity. This suggests that the chloro and methoxy (B1213986) groups of this compound likely play a crucial role in its interaction with biological targets. The crystal structure of an analogue, 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, reveals a nearly perpendicular orientation between the pyridazine and oxadiazole rings, which can influence how the molecule fits into a binding pocket. nih.gov

Binding Affinity Prediction and Scoring Functions

Predicting the binding affinity between a ligand and its target is a central goal of computational drug design. arxiv.org Scoring functions are mathematical models used in molecular docking programs to estimate this affinity, typically expressed in kcal/mol. researchgate.net

Different scoring functions can yield varying results, and their accuracy is a subject of ongoing research. researchgate.netacs.org Some commonly used scoring functions in studies involving pyridazinone-like scaffolds include London dG, Affinity dG, and GBVI/WSA dG. researchgate.net For example, in a study of novel pyridazinone derivatives, a docking score of -7.31 kcal/mol against a S. aureus protein was considered significant. mdpi.com Similarly, in a virtual screening for COVID-19 therapeutics, phytochemicals were identified with binding affinity scores ranging from -9.9 to -6.5 kcal/mol against viral proteins. arabjchem.org

The development of more accurate prediction models is an active area of research, with machine learning and hybrid quantum-mechanical/machine-learning (QM-ML) approaches showing promise. arxiv.orggithub.io These advanced methods aim to overcome the limitations of classical scoring functions and provide more reliable predictions of protein-ligand binding affinity. arxiv.org

Table 1: Example of Docking Scores for Pyridazinone Analogues against Biological Targets

| Compound/Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyridazinone derivative | Staphylococcus aureus (1JIJ) | -7.31 | mdpi.com |

| Pyridazinone derivative | Pseudomonas aeruginosa (2UV0) | -5.69 | mdpi.com |

| 4-Chloro-phenol analogue | Tubulin (5LYJ) | -8.030 | mdpi.comresearchgate.net |

Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comfrontiersin.org This method has been employed to discover novel pyridazinone-like inhibitors.

Both ligand-based and structure-based virtual screening approaches are utilized.

Ligand-based virtual screening uses the structure of a known active ligand to find other molecules with similar properties. nih.govnih.gov For example, a virtual screening campaign using both QSAR and shape-based models derived from a known M5 receptor negative allosteric modulator (NAM) led to the identification of a novel, albeit weak, inhibitor scaffold. nih.gov

Structure-based virtual screening involves docking compounds from a database into the 3D structure of a target protein. arabjchem.orgfrontiersin.org An integrated protocol combining a 3D-pharmacophore model with molecular docking was successfully used to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from commercial databases. frontiersin.org

These screening efforts can rapidly identify hit compounds that can then be synthesized and tested experimentally, accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. mdpi.com This technique is used to assess the stability of the docked conformation and to understand the flexibility of both the ligand and the protein binding site. arabjchem.org

In a typical workflow, the top-ranked poses from a docking study are subjected to MD simulations. arabjchem.orgmdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD plot suggests that the complex has reached equilibrium and the binding mode is likely stable. mdpi.com For example, in a study to identify inhibitors for the bacterial CTX-M-15 enzyme, a 102.25 ns MD simulation showed that the protein-ligand complex reached equilibrium after approximately 26 ns and remained stable thereafter. mdpi.com

MD simulations, often combined with Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) calculations, can also provide a more accurate estimation of the binding free energy, offering a refinement over the scores provided by docking alone. nih.gov

Computational Approaches for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of ADMET properties is critical in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govresearchgate.net Various in silico tools and web servers, such as ADMETlab, AdmetSAR, and ADMET Predictor™, are used to predict these properties based on the chemical structure of the compound. nih.govhealthinformaticsjournal.comsimulations-plus.commdpi.com

For pyridazinone derivatives, computational ADMET profiling is a standard component of their evaluation. researchgate.netmdpi.comresearchgate.net Key predicted parameters often include:

Absorption: Properties like Caco-2 cell permeability, human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration are assessed. mdpi.comresearchgate.net

Distribution: Plasma protein binding (PPB) is a crucial parameter. nih.gov

Metabolism: Prediction of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6 inhibition) is important to foresee potential drug-drug interactions. researchgate.net

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and acute oral toxicity (LD50) are commonly performed. healthinformaticsjournal.comresearchgate.net

Many studies also evaluate compounds based on rules of drug-likeness, such as Lipinski's Rule of Five, to ensure they possess physicochemical properties consistent with orally available drugs. mdpi.comsimulations-plus.com

Table 2: Predicted ADMET Properties for Representative Pyridazinone Analogues

| Property | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Blood Brain Barrier (BBB) Penetration | High absorption to CNS (for some analogues) | Indicates potential for CNS activity | researchgate.net |

| Caco-2 Permeability | Good | Suggests good intestinal absorption | mdpi.com |

| P-glycoprotein (P-gp) substrate | No | Lower likelihood of efflux from target cells | mdpi.com |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of certain drug-drug interactions | researchgate.net |

| Ames Mutagenicity | Non-mutagenic | Indicates lower potential for causing genetic mutations | healthinformaticsjournal.com |

| Carcinogenicity | Non-carcinogenic | Lower long-term toxicity risk | healthinformaticsjournal.com |

| Acute Oral Toxicity (LD50 class) | Class 4 ("Harmful if swallowed") for some analogues | Indicates slight acute toxicity | researchgate.net |

Pharmacological Applications and Biological Activities of 4 Chloro 5 Methoxypyridazin 3 2h One Derivatives

Anticancer Research

Derivatives of the pyridazinone scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of crucial cellular processes required for tumor growth and survival.

Mechanism of Action in Cancer Cell Lines

The cytotoxic effects of 4-chloro-pyridazin-3(2H)-one derivatives have been evaluated against a variety of human cancer cell lines. Studies show that these compounds can inhibit the viability of liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. nih.govcbijournal.com For instance, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were assessed for their inhibitory effects using the MTT reduction assay. nih.gov Among the tested compounds, certain derivatives exhibited inhibitory activity comparable to the standard chemotherapeutic agent, methotrexate (B535133). nih.gov

Similarly, another class of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives has shown promising cytotoxic activity. cbijournal.com The substitutions at the C-5 position of the pyridazinone ring play a crucial role in determining the potency of these compounds. cbijournal.com Specific derivatives demonstrated notable cytotoxicity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cell lines. cbijournal.com For example, compound 4e (a derivative with a specific cyclic amine substitution) was found to be highly cytotoxic against the MDA 453 breast cancer cell line. cbijournal.com

The general mechanism involves disrupting cellular homeostasis, which can lead to cell death and the inhibition of tumor proliferation. nih.gov One study on a novel pyridazinone derivative, Pyr-1 , found it demonstrated potent cytotoxicity against 22 different human cancer cell lines, with particular selectivity for leukemia, breast, and lung cancer cells when compared to non-cancerous cells. nih.gov

Table 1: Cytotoxic Activity of Selected Pyridazinone Derivatives

| Compound Series | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-ones | HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia) | Inhibitory activity close to methotrexate for lead compounds. | nih.gov |

| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-ones | HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia) | Significant cytotoxic activity, with specific derivatives showing high potency against certain cell lines. | cbijournal.com |

| Pyr-1 | Leukemia (CEM, HL-60), Breast (MDA-MB-231), Lung (A-549) | Potent and selective cytotoxicity. | nih.gov |

Inhibition of Specific Kinases and Signaling Pathways

A key aspect of the anticancer activity of pyridazinone derivatives is their ability to inhibit specific signaling pathways and kinases that are crucial for tumor progression, particularly those involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

Certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives have been identified as potent antiangiogenic agents. nih.gov For example, compound 4g from this series was found to potently inhibit several proangiogenic cytokines, including Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (FGFb), and Transforming Growth Factor-beta (TGFβ). nih.gov Another derivative, 4i , also showed strong antiangiogenic activity against TNFα, VEGF, FGFb, and leptin. nih.gov

Further studies on 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives confirmed their role in inhibiting angiogenesis by targeting proangiogenic proteins. cbijournal.com Selected compounds from this series demonstrated inhibition of TNFα, VEGF, Interleukin-6 (IL-6), Epidermal Growth Factor (EGF), and leptin. cbijournal.com More recently, a series of diarylurea derivatives based on a pyridazinone scaffold were investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in the angiogenesis pathway. nih.gov This study identified compounds with significant VEGFR-2 inhibitory activity, further supporting the antiangiogenic potential of this chemical class. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are hallmark strategies for effective cancer chemotherapy. Research has shown that pyridazinone derivatives can trigger these processes in cancer cells.

One study demonstrated that a novel pyridazinone derivative, Pyr-1 , induces apoptosis in acute promyelocytic leukemia cells. nih.gov The mechanism involves the externalization of phosphatidylserine, mitochondrial depolarization, activation of caspase-3, and fragmentation of DNA. nih.gov This derivative also disrupts the normal cell cycle progression, leading to an increase in the sub-G0/G1 cell population, which is indicative of apoptosis. nih.gov

Another investigation into pyridazinone-based diarylurea derivatives found that a lead compound, 10l , induced cell cycle arrest in the G0–G1 phase in a non-small cell lung cancer (NSCLC) cell line (A549/ATCC). nih.gov This was accompanied by the upregulation of pro-apoptotic genes p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov The loss of balance between cell proliferation and apoptosis is a critical factor in cancer, and the ability of these compounds to promote apoptotic pathways highlights their therapeutic potential. nih.gov Furthermore, some derivatives have been shown to exert their effects by inducing oxidative stress, leading to morphological changes like cell blebbing, which are characteristic of apoptosis. mdpi.com

Targeting Mitochondrial Complex I in Cancer

Mitochondrial Complex I (MC1), the first and largest enzyme in the electron transport chain, has emerged as a viable target in cancer therapy due to its central role in cellular metabolism and survival. A series of fluorinated pyridazinone derivatives have been specifically prepared and evaluated as inhibitors of MC1.

These derivatives displayed a range of inhibitory potencies, with IC50 values from 8 to 4000 nM. Structure-activity relationship (SAR) studies indicated that the placement of the fluorine atom is critical for activity, with a preference for it to be on an alkyl side chain rather than directly on the pyridazinone ring. This research highlights that the pyridazinone scaffold can be effectively modified to target mitochondrial function, presenting a distinct mechanism for its anticancer effects. Other related heterocyclic structures, such as imidazo[1,2-b]pyridazine (B131497) compounds, have also been shown to act as inhibitors of complex I, leading to decreased cellular ATP levels, which in turn can drive cell cycle arrest and mitochondrial stress. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, pyridazinone derivatives have been explored for their potential to combat bacterial infections, including those caused by drug-resistant pathogens.

Antibacterial Spectrum and Efficacy against Resistant Strains

The pyridazinone core is recognized as an essential feature for antimicrobial activity. nih.gov Various derivatives have been synthesized and tested against a panel of pathogenic bacteria, demonstrating a broad spectrum of activity.

A novel series of pyridazinone derivatives showed significant antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.comresearchgate.net Two compounds in particular, 7 and 13 , were found to be the most potent, with Minimum Inhibitory Concentration (MIC) values in the range of 3.74–8.92 µM. mdpi.comresearchgate.net Another study reported that certain 6-phenyl–pyridazine-3-one derivatives displayed excellent activity against both Gram-positive (Staphylococcus pyogenes) and Gram-negative (Escherichia coli) bacteria. biomedpharmajournal.org

The development of pyridazinone-based compounds extends to dual-function agents that possess both anticancer and antimicrobial properties. nih.gov For example, within a series of pyridazinone-based diarylurea derivatives, one compound (10h ) exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.gov The structural features of the pyridazinone ring, including its aromaticity, are considered crucial for these biological activities. nih.gov These findings underscore the potential of pyridazinone derivatives as a promising avenue for the development of new antibiotics to address the growing challenge of resistant bacterial strains. mdpi.combiomedpharmajournal.org

Table 2: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound Series/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Compounds 7 and 13 | MRSA, P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.comresearchgate.net |

| Compound IIIa | S. pyogenes, E. coli | Excellent activity | biomedpharmajournal.org |

| Compound 10h (diarylurea derivative) | S. aureus | 16 µg/mL | nih.gov |

Antifungal Properties

Pyridazin-3(2H)-one derivatives have demonstrated notable potential as antifungal agents, exhibiting activity against a range of fungal pathogens. Research has shown that specific structural modifications to the pyridazinone ring system can yield compounds with significant efficacy.

One study detailed a series of pyridazinone-based diarylurea derivatives, among which compound 8g (with a 3-chloro substitution) showed significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Other derivatives in the same series also displayed activity against C. albicans. nih.gov Further research into 2,6-disubstituted-3(2H)-pyridazinone derivatives suggests they may be promising candidates for developing new agents against both C. albicans and C. krusei. scispace.com

The antifungal activity of this class is not limited to human pathogens. A study involving novel pyridazin-3(2H)-one derivatives synthesized from β-aroylpropionic acid reported spectacular results against several plant-pathogenic fungi. tandfonline.comresearchgate.netfigshare.com Specifically, a thiosemicarbazone derivative (8) and an N-cyanoacetyl dihydropyridazinone derivative (17) were highlighted for their potent effects against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.comresearchgate.netfigshare.com

Additionally, sulfur derivatives of pyridazinone have been explored for their antifungal capabilities. Oxidative reactions of o-nitrophenylthio substituted 2-phenyl-3(2H)-pyridazinones yielded compounds with strong antitrichophyton activities, demonstrating the broad-spectrum potential of this chemical family.

| Derivative Class | Specific Compound Example | Fungal Species | Observed Activity | Citation |

|---|---|---|---|---|

| Pyridazinone-based diarylurea | Compound 8g (3-Cl) | Candida albicans | MIC = 16 μg/mL | nih.gov |

| Thiosemicarbazone Dihydropyridazinone | Derivative 8 | Fusarium solani, Alternaria solani, Fusarium semitectum | High activity | tandfonline.comresearchgate.net |

| N-cyanoacetyl Dihydropyridazinone | Derivative 17 | Fusarium solani, Alternaria solani, Fusarium semitectum | High activity | tandfonline.comresearchgate.net |

| o-Nitrophenylthio Substituted 2-phenyl-3(2H)-pyridazinones | Compounds 3, 5, 6 | Trichophyton sp. | Strong activity | |

| 2,6-disubstituted-3(2H)-pyridazinone | Not specified | Candida albicans, Candida krusei | Good candidates for development | scispace.com |

Antiviral Potential, including Influenza Endonuclease Inhibition

A significant area of investigation for pyridazinone derivatives has been their potential as antiviral agents, particularly as inhibitors of the influenza virus. The influenza RNA-dependent RNA polymerase, an enzyme essential for viral replication, has become a key target for new antiviral drugs. The PA subunit of this polymerase possesses endonuclease activity, which is crucial for the virus to hijack the host cell's machinery for transcribing its own genetic material. figshare.com

Derivatives of pyridazinone, specifically phenyl substituted 4-hydroxypyridazin-3(2H)-ones, have been identified as effective inhibitors of this influenza A endonuclease. figshare.com These compounds function as bimetal chelating ligands, binding to the two metal ions present in the enzyme's active site. nih.govfigshare.com This mechanism disrupts the enzyme's function and halts viral replication.

Structure-activity relationship (SAR) studies have provided insights into the features required for potent inhibition. For instance, the 6-aza analogue of 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, which is 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one , was found to retain modest activity as an endonuclease inhibitor. figshare.com In contrast, the 5-aza analogue showed significant activity, highlighting the importance of the nitrogen position within the heterocyclic ring system for enzyme binding and inhibition. nih.govfigshare.com The development of these heteroaryl bioisosteres of known inhibitors has proven to be a successful strategy in identifying compounds with submicromolar potency.

Anti-inflammatory and Analgesic Properties

The pyridazinone scaffold is a foundational structure for compounds with significant anti-inflammatory and analgesic activities. Various derivatives have been synthesized and evaluated, showing promise in modulating key pathways involved in inflammation and pain.

Research has focused on developing pyridazinone-based molecules as multi-target anti-inflammatory agents. tandfonline.com This approach aims to create more effective therapeutics by simultaneously blocking multiple inflammatory pathways, which can offer advantages over single-target non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com For example, certain pyridazinone-based sulphonamide derivatives have been designed to inhibit enzymes crucial to the inflammatory process. tandfonline.com Some compounds in this class have demonstrated dual inhibitory action against key enzymes, suggesting a broad mechanism of anti-inflammatory activity. tandfonline.com

COX/LOX Inhibition Mechanisms

A key strategy in developing modern anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. tandfonline.com These two enzyme families are responsible for metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are critical mediators of pain and inflammation. tandfonline.com Dual inhibition is considered a valuable approach to overcome some of the disadvantages associated with traditional NSAIDs that primarily target only the COX pathway. tandfonline.com

New pyridazinone-based sulphonamide derivatives have been developed as potent dual inhibitors. tandfonline.com In one study, a series of these compounds effectively inhibited the COX-2 enzyme with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM), while only weakly inhibiting the COX-1 isoform (IC₅₀ values between 5 and 12.6 µM), indicating a favorable selectivity profile. tandfonline.com The same series of compounds also demonstrated inhibitory activity against the 5-LOX enzyme. tandfonline.com

| Compound Class | Enzyme Target | Activity Range (IC₅₀) | Citation |

|---|---|---|---|

| Pyridazinone-based Sulphonamides | COX-2 | 0.05 - 0.14 µM | tandfonline.com |

| COX-1 | 5 - 12.6 µM | tandfonline.com |

Modulation of Inflammatory Mediators (e.g., MPO, TNF-α)

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyridazinone derivatives can be attributed to their ability to modulate key inflammatory mediators. These mediators include cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as myeloperoxidase (MPO), which are central to the inflammatory cascade.